A Comprehensive Technical Guide to 1,1,3,3-Tetramethylguanidine: Structure, Properties, and Applications
A Comprehensive Technical Guide to 1,1,3,3-Tetramethylguanidine: Structure, Properties, and Applications
This in-depth technical guide provides a comprehensive overview of 1,1,3,3-Tetramethylguanidine (TMG), a versatile and powerful organic base. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical structure, physicochemical properties, synthesis, and diverse applications.
Foreword: Isomer Specificity
It is important to address a point of potential ambiguity regarding the nomenclature of tetramethylguanidine. While the topic of this guide is 1,1,2,3-Tetramethylguanidine, the vast majority of scientific literature, industrial applications, and commercially available material pertains to the 1,1,3,3-Tetramethylguanidine isomer (CAS No. 80-70-6). The 1,1,2,3-isomer (CAS No. 31081-16-0) is a recognized chemical entity, but it is significantly less studied and utilized.[1] Therefore, to provide a guide of practical value to the scientific community, this document will focus on the chemical structure and properties of the extensively documented and widely used 1,1,3,3-Tetramethylguanidine , hereafter referred to as TMG.
Molecular Structure and Physicochemical Properties
1,1,3,3-Tetramethylguanidine is an organic compound with the chemical formula C5H13N3.[2] Structurally, it consists of a central carbon atom double-bonded to an imino group and single-bonded to two dimethylamino groups. This arrangement results in a highly basic and sterically hindered molecule.
The high basicity of TMG is a consequence of the resonance stabilization of its conjugate acid, the tetramethylguanidinium cation. Upon protonation of the imino nitrogen, the positive charge is delocalized across the central carbon and the three nitrogen atoms. This delocalization significantly stabilizes the cation, thereby increasing the basicity of the parent molecule. TMG is considered a strong organic base, with a pKa of its conjugate acid around 13.6, yet it is non-nucleophilic due to the steric hindrance provided by the four methyl groups.
Below is a summary of the key physicochemical properties of 1,1,3,3-Tetramethylguanidine:
| Property | Value | Source(s) |
| Molecular Formula | C5H13N3 | [2] |
| Molar Mass | 115.18 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Amine-like | |
| CAS Number | 80-70-6 | [2] |
| Density | 0.918 g/mL at 25 °C | [2] |
| Boiling Point | 162-163 °C | |
| Melting Point | -30 °C | [2] |
| pKa of Conjugate Acid | ~13.6 | |
| Solubility | Miscible with water and many organic solvents | [2] |
Synthesis of 1,1,3,3-Tetramethylguanidine
Historically, TMG was prepared from tetramethylthiourea through a process involving S-methylation followed by amination.[2] However, alternative and more common synthetic routes have since been developed. One prevalent method starts from the reaction of cyanogen chloride with dimethylamine. Another approach involves the use of phosgene derivatives.
A general representation of a modern synthetic approach is the reaction of a chloroformamidinium salt with an amine. The synthesis of a related derivative, 2-tert-Butyl-1,1,3,3-tetramethylguanidine, provides a well-documented example of the principles involved in forming the guanidine core.[3]
Caption: A simplified workflow for a common synthesis route of 1,1,3,3-Tetramethylguanidine.
Spectroscopic Characterization
The structure of TMG can be readily confirmed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
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¹H NMR: The proton NMR spectrum of TMG is relatively simple. Due to the symmetry of the molecule, the twelve protons of the four methyl groups give rise to a single, sharp singlet. The imino proton (N-H) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum of TMG typically shows two distinct signals. One signal corresponds to the carbons of the four equivalent methyl groups, and the other, at a lower field, represents the central iminium carbon (C=N).[4]
-
IR Spectroscopy: The infrared spectrum of TMG exhibits characteristic absorption bands. A notable feature is the N-H stretching vibration, which typically appears as a broad band in the region of 3300-3500 cm⁻¹. The C=N stretching vibration is also a key diagnostic peak, usually observed in the range of 1600-1650 cm⁻¹.
Applications in Organic Synthesis
The combination of strong basicity and low nucleophilicity makes TMG an invaluable tool in organic synthesis. It is often used as a catalyst or a stoichiometric base in a wide array of chemical transformations.
As a Non-Nucleophilic Base
TMG is an excellent choice for reactions requiring a strong base to deprotonate a substrate without the risk of the base itself acting as a nucleophile and participating in side reactions. This is particularly advantageous in:
-
Alkylations: TMG can efficiently deprotonate various carbon and heteroatom acids to generate nucleophiles for subsequent alkylation reactions.[2]
-
Elimination Reactions: It can promote E2 elimination reactions to form alkenes from alkyl halides or other suitable substrates.
As a Base Catalyst
TMG is a highly effective catalyst for a variety of organic reactions, including:
-
Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone. TMG efficiently catalyzes this reaction to produce α,β-unsaturated compounds.[5]
-
Michael Addition: TMG can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a fundamental carbon-carbon bond-forming reaction.[5]
-
Henry (Nitroaldol) Reaction: The condensation of a nitroalkane with an aldehyde or ketone is effectively promoted by TMG to yield β-nitro alcohols, which are versatile synthetic intermediates.[5]
-
Transesterification: TMG has been investigated as a catalyst for the transesterification of triglycerides in the production of biodiesel.[5]
Caption: A generalized mechanism for the TMG-catalyzed Knoevenagel condensation.
Experimental Protocol: TMG-Catalyzed Knoevenagel Condensation
The following is a representative protocol for the Knoevenagel condensation of benzaldehyde with malononitrile using TMG as a catalyst.[5]
Materials:
-
Benzaldehyde
-
Malononitrile
-
1,1,3,3-Tetramethylguanidine (TMG)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL).
-
Catalyst Addition: To the stirred solution, add TMG (0.1 mmol, 10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically within 10-30 minutes).
-
Work-up and Purification: Upon completion, add water to the reaction mixture to precipitate the product. Collect the solid product by filtration, wash with cold water, and dry. If necessary, the crude product can be further purified by recrystallization or column chromatography.
Industrial Applications
Beyond its utility in academic and research laboratories, TMG has several important industrial applications:
-
Polyurethane Foam Production: TMG is widely used as a catalyst in the production of polyurethane foams.[2][6][7] It promotes the reaction between isocyanates and polyols, leading to the formation of the polyurethane polymer matrix.
-
Pharmaceutical Synthesis: As a strong and non-nucleophilic base, TMG plays a crucial role in the synthesis of various active pharmaceutical ingredients (APIs).[8] It is particularly useful in reactions where other bases might lead to unwanted side reactions or racemization.
-
Other Applications: TMG also finds use as an accelerator in the synthesis of polysulfured rubber and as a leveling agent for dyes on nylon and wool.[6][7]
Safety and Handling
1,1,3,3-Tetramethylguanidine is a corrosive and flammable liquid that requires careful handling.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling TMG. Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Storage: Store TMG in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.
-
Spill and Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Follow all local, state, and federal regulations for the disposal of chemical waste.
Conclusion
1,1,3,3-Tetramethylguanidine is a powerful and versatile organic base with a unique combination of high basicity and low nucleophilicity. These properties have made it an indispensable tool for a wide range of applications in both academic research and industrial processes, from the synthesis of complex organic molecules to the production of polymers and pharmaceuticals. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for its safe and effective use in the laboratory and beyond.
References
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PubChem. (n.d.). 1,1,2,3-Tetramethylguanidine. National Center for Biotechnology Information. Retrieved from [Link]
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WINBOND MATERIALS CO., LTD. (n.d.). 1,1,3,3-Tetramethylguanidine_Monomers. Retrieved from [Link]
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Ataman Kimya. (n.d.). TETRAMETHYL GUANIDINE. Retrieved from [Link]
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Wikipedia. (2023, December 1). 1,1,3,3-Tetramethylguanidine. Retrieved from [Link]
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ResearchGate. (n.d.). shows the 13 C NMR for the TMG. Two characteristic chemical shifts.... Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of the 1,1,3,3-tetramethylguanidine-based ionic liquids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-tert-Butyl-1,1,3,3-tetramethylguanidine. Retrieved from [Link]
-
NIST. (n.d.). Guanidine, N,N,N',N'-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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SpectraBase. (n.d.). 1,1,3,3-Tetramethylguanidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). 1,1,3,3-Tetramethylguanidine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
ACS Catalysis. (2023, November 21). Enantioselectivity and Reactivity Enhancement by 1,1,3,3-Tetramethylguanidine in Bisguanidinium-Catalyzed Asymmetric Alkylation for Construction of Indole Alkaloid Marine Natural Products. Retrieved from [Link]
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